3',5'-Di-o-acetyl-2'-deoxyadenosine
3',5'-Di-o-acetyl-2'-deoxyadenosine
Brand Name:
Vulcanchem
CAS No.:
106568-79-0
VCID:
VC21074103
InChI:
InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1
SMILES:
CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C
Molecular Formula:
C14H16N4O6
Molecular Weight:
336.3 g/mol
3',5'-Di-o-acetyl-2'-deoxyadenosine
CAS No.: 106568-79-0
Cat. No.: VC21074103
Molecular Formula: C14H16N4O6
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106568-79-0 |
|---|---|
| Molecular Formula | C14H16N4O6 |
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | [(2R,3S,5R)-3-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1 |
| Standard InChI Key | FGIVQALFRSDINB-HBNTYKKESA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2NC=NC3=O)OC(=O)C |
| SMILES | CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(CC(O1)N2C=NC3=C2NC=NC3=O)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator